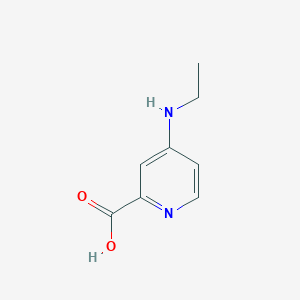

4-(Ethylamino)pyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-6-3-4-10-7(5-6)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJGOBPLHBZMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094369-75-1 | |

| Record name | 4-(ethylamino)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-(Ethylamino)pyridine-2-carboxylic acid

The creation of this specific substituted picolinic acid requires careful consideration of regioselectivity and functional group compatibility. The primary approaches include direct functionalization, carboxylation of substituted pyridines, and derivatization from picolinic acid precursors.

Direct C-H functionalization of pyridine (B92270) rings is a highly sought-after method in organic synthesis due to its atom economy. However, achieving regioselectivity, particularly at the C4 position in the presence of a C2 substituent, can be challenging due to the electronic nature of the pyridine ring. While methods for direct amination of pyridine exist, their application to the synthesis of this compound is not widely documented and would likely require specialized catalysts to control the position of the incoming ethylamino group.

An alternative strategy involves the introduction of the carboxylic acid group onto a pre-functionalized pyridine. This could theoretically be achieved by the carboxylation of 4-ethylaminopyridine. However, directing the carboxylation specifically to the C2 position is a significant hurdle. Metal-catalyzed carboxylation reactions often show a preference for other positions on the pyridine ring, making this a less common approach for this particular isomer.

The most plausible and widely applicable route to this compound involves the derivatization of readily available picolinic acid precursors. A common strategy is to start with a picolinic acid that has a suitable leaving group at the 4-position, such as a halogen. For instance, 4-chloropicolinic acid can undergo a nucleophilic aromatic substitution (SNAr) reaction with ethylamine. youtube.com This reaction is typically performed in a suitable solvent and may be facilitated by heat or microwave irradiation.

Another viable pathway begins with the synthesis of 4-aminopicolinic acid. This intermediate can be prepared from picolinic acid N-oxide through nitration followed by reduction. umsl.edu The resulting 4-aminopicolinic acid can then be selectively ethylated on the amino group. This alkylation must be carefully controlled to avoid over-alkylation or reaction at other sites on the molecule.

A general synthetic scheme for the preparation via nucleophilic aromatic substitution is presented below:

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Chloropicolinic acid | Ethylamine | This compound |

Control of regiochemistry is paramount in the synthesis of substituted pyridines. nih.gov The choice of starting material and synthetic route is critical in determining the final substitution pattern. For the synthesis of this compound, derivatization from a 2,4-substituted pyridine precursor ensures the correct placement of the functional groups. The inherent reactivity of the pyridine ring often directs incoming groups to the 2, 4, or 6 positions. By starting with a molecule that already possesses the carboxylic acid or a precursor at the 2-position, the subsequent functionalization at the 4-position can be more readily controlled.

The carboxylic acid moiety of this compound can be readily converted into a wide range of amide derivatives. Standard peptide coupling reagents are effective for this transformation. These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine. mdpi.com

Commonly used coupling agents for this purpose are summarized in the following table:

| Coupling Reagent | Abbreviation | Activating Agent |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium (B103445) salt |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium salt |

The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used and the desired purity of the final product. The general reaction is as follows:

Chemical Reactivity and Synthetic Utility

This compound possesses three key functional groups that dictate its chemical reactivity: the pyridine ring, the secondary amine (ethylamino group), and the carboxylic acid. The interplay of these groups allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

The carboxylic acid group can undergo standard reactions such as esterification, typically by reaction with an alcohol under acidic conditions or by using a coupling agent. nih.govgoogle.com It can also be reduced to the corresponding alcohol.

The ethylamino group can potentially undergo further alkylation, although this may require specific conditions to avoid reaction at the pyridine nitrogen. The amino group also influences the electronic properties of the pyridine ring, making it more electron-rich and potentially affecting its reactivity in electrophilic aromatic substitution reactions.

The pyridine nitrogen can be protonated or alkylated, and it can also coordinate to metal centers, a property common to picolinic acid derivatives which are known to act as chelating agents. nih.gov

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids, though they are less reactive than derivatives like acyl chlorides or anhydrides. libretexts.orgpressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.orgkhanacademy.org For this compound, direct substitution by a nucleophile is generally unfavorable because the hydroxyl group (-OH) is a poor leaving group.

To facilitate these reactions, the carboxylic acid must first be "activated." Common strategies include:

Protonation: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles like alcohols.

Conversion to a better leaving group: The hydroxyl group can be converted into a more reactive species. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) transforms the carboxylic acid into a highly reactive acyl chloride. This derivative readily undergoes substitution with a wide range of nucleophiles. pressbooks.pub

Table 1: General Reactivity of Carboxylic Acid Derivatives

| Derivative | Leaving Group (Y⁻) | Basicity of Y⁻ | Reactivity |

|---|---|---|---|

| Acyl Chloride | Cl⁻ | Very Weak | Highest |

| Acid Anhydride | RCOO⁻ | Weak | High |

| Ester | RO⁻ | Strong | Moderate |

| Amide | R₂N⁻ | Very Strong | Low |

| Carboxylate | O²⁻ | Extremely Strong | Lowest |

This table illustrates the general reactivity hierarchy for nucleophilic acyl substitution.

Decarboxylation Pathways and their Mechanistic Investigation

Pyridine-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating, a reaction that is significantly more facile than for their isomers (nicotinic and isonicotinic acids). cdnsciencepub.com This enhanced reactivity is attributed to a mechanism involving stabilization of the reaction intermediate by the adjacent ring nitrogen.

The most cited mechanism is the Hammick reaction , where the acid, in its zwitterionic form, undergoes thermal decarboxylation to form a reactive ylide (or carbene) intermediate. wikipedia.org This intermediate is stabilized by the positive charge on the nitrogen atom. In the absence of other reagents, this intermediate is typically protonated by a solvent molecule to yield pyridine. cdnsciencepub.com

For this compound, two primary mechanistic pathways are plausible:

Ylide Mechanism (Low Acidity): At or near the isoelectric point, the molecule exists as a zwitterion. Heating promotes the concerted loss of CO₂ to form a 2-pyridyl ylide. The electron-donating ethylamino group at the C4 position would further stabilize the positively charged nitrogen atom, potentially accelerating the reaction compared to unsubstituted picolinic acid. researchgate.net

Protonation Mechanism (High Acidity): In strongly acidic solutions, an alternative pathway can occur where the intermediate is protonated at the 2-position, analogous to the decarboxylation of salicylic (B10762653) acid. researchgate.net

Kinetic studies on related substituted picolinic acids have shown that the reaction rate is highly dependent on pH, confirming the involvement of different ionic species in the rate-determining step. cdnsciencepub.comresearchgate.net

Formation of Functional Derivatives (e.g., esters, amides)

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of various functional derivatives, most notably esters and amides.

Esterification: Esters are commonly prepared via several methods:

Fischer-Speier Esterification: This is the reaction of the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Reaction with Activating Agents: Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing it to react with alcohols under milder conditions. researchgate.netnih.gov

Via Acyl Chlorides: The most reliable method involves converting the carboxylic acid to its corresponding acyl chloride, which then reacts rapidly and irreversibly with an alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. nih.gov

Table 2: Common Reagents for Esterification

| Method | Reagents | Conditions | Advantage |

|---|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents |

| DCC Coupling | Alcohol, DCC, DMAP (cat.) | Room Temperature | Mild conditions |

Amide Formation: Direct reaction of a carboxylic acid with an amine is generally ineffective due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents or prior activation are required:

Peptide Coupling Reagents: A wide array of reagents developed for peptide synthesis can be used. Common examples include carbodiimides like EDC (often used with HOBt to suppress side reactions) or phosphonium salts like BOP reagent. acs.org These reagents convert the carboxylic acid into a reactive intermediate in situ, which is then readily attacked by the amine.

Via Acyl Chlorides: As with esterification, conversion to the acyl chloride provides a highly reactive intermediate that readily forms an amide upon reaction with a primary or secondary amine.

Table 3: Common Reagents for Amide Formation

| Method | Reagents | Conditions | Advantage |

|---|---|---|---|

| Carbodiimide Coupling | Amine, EDC, HOBt | Room Temperature | Mild, high yield, low racemization |

| Phosphonium Coupling | Amine, BOP reagent, Base | Room Temperature | Very efficient, suitable for hindered substrates |

Advanced Synthetic Strategies Involving C-H Activation

Carbon-hydrogen (C-H) activation represents a powerful and modern approach to molecular synthesis, allowing for the direct functionalization of C-H bonds that were previously considered unreactive. mpg.de For electron-deficient heterocycles like pyridine, C-H functionalization can be challenging but is an area of intensive research.

In the context of this compound, the carboxylic acid group itself can serve as a "directing group" in transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or cobalt). nih.govresearchgate.net The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling selective activation. For a 2-carboxylic acid on a pyridine ring, this strategy would likely direct functionalization to the C3 position.

Alternatively, the nitrogen of the ethylamino group could also potentially serve as a directing group, guiding functionalization to the C3 or C5 positions. While specific examples of C-H activation on this compound are not prominent in the literature, the principles of directed C-H functionalization suggest it as a viable strategy for late-stage modification of the pyridine core, allowing for the introduction of aryl, alkyl, or other functional groups. researchgate.net

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for Pyridine (B92270) Carboxylic Acid Derivatives

Pyridine carboxylic acids, particularly picolinic acid (pyridine-2-carboxylic acid) and its derivatives, are foundational in ligand design due to their ability to form stable, five-membered chelate rings with metal ions. The design principles revolve around several key factors:

Donor Atoms: The primary donor sites are the sp²-hybridized nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This N,O-donor set is highly effective for chelating a wide range of metal ions.

Chelate Effect: The formation of a five-membered ring upon coordination significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands.

Substituent Effects: The electronic properties of the ligand can be fine-tuned by introducing substituents onto the pyridine ring. The 4-(Ethylamino) group in the title compound is an electron-donating group. Through a mesomeric effect, it increases the electron density on the pyridine ring nitrogen. researchgate.net This enhanced basicity strengthens the M-N coordinate bond, leading to more stable metal complexes compared to those with unsubstituted picolinic acid. researchgate.net

Steric Hindrance: The positioning and size of substituents can influence the geometry of the resulting complex and its accessibility to other coordinating species. The ethylamino group at the 4-position is remote from the coordination site, imposing minimal steric hindrance and allowing the N,O-donor atoms to coordinate freely.

Metal Coordination Modes of 4-(Ethylamino)pyridine-2-carboxylic acid and Analogues

Based on the behavior of its parent compound, picolinic acid, and related derivatives, this compound can adopt several coordination modes. researchgate.net

Although less common than chelation, monodentate coordination is possible. In this mode, the ligand binds to a metal center through a single donor atom. This can occur in two ways:

N-coordination: The ligand coordinates solely through the pyridine nitrogen atom, with the carboxylic acid group remaining uncoordinated. This is analogous to the coordination of pyridine itself.

O-coordination: The ligand binds through one of the oxygen atoms of the carboxylate group. This is more likely to occur if the metal center is a hard acid, which has a higher affinity for oxygen donors.

The most prevalent coordination mode for pyridine-2-carboxylic acid derivatives is bidentate N,O-chelation. Upon deprotonation of the carboxylic acid, the resulting carboxylate group and the adjacent pyridine nitrogen atom bind simultaneously to a single metal ion. This forms a highly stable five-membered chelate ring, which is the driving force for this coordination mode. A vast number of transition metal complexes with picolinic acid exhibit this bonding pattern. sjctni.edu

Beyond simple chelation, the carboxylate group's versatility allows for more complex, multidentate coordination, leading to the formation of polynuclear complexes or coordination polymers. The deprotonated carboxylate group can act as a bridge between two different metal centers. This bridging can occur in a syn-anti fashion, extending the structure into one-, two-, or three-dimensional networks. While the 4-ethylamino group does not directly participate in coordination, the ligand as a whole can bridge metal ions, a capability well-documented for ligands like dipicolinic acid, which forms robust polymeric structures. ajol.info

Synthesis and Structural Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound and its analogues is generally straightforward. A typical method involves the reaction of a hydrated metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent, such as water, ethanol, or methanol. ajol.infonih.gov The reaction mixture is often heated to facilitate complex formation, and upon cooling, the product crystallizes or precipitates.

The resulting complexes are characterized by a variety of analytical and spectroscopic techniques to confirm their composition and structure.

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand. Upon complexation, the strong C=O stretching vibration of the carboxylic acid group (typically around 1700 cm⁻¹) shifts to a lower frequency, indicating the coordination of the carboxylate oxygen to the metal center. sjctni.edu Furthermore, changes in the vibration modes of the pyridine ring confirm the involvement of the ring nitrogen in coordination. New absorption bands appearing at lower frequencies (typically 400-600 cm⁻¹) are assigned to the M-N and M-O stretching vibrations. sjctni.edu

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ion, which is indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). orientjchem.org

| Complex | Technique | Key Observations | Interpretation | Reference |

|---|---|---|---|---|

| [Ni(picolinate)₂(H₂O)₂] | FT-IR (cm⁻¹) | ν(C=O) shifts to lower frequency; New bands appear for ν(M-O) and ν(M-N) | Confirms bidentate N,O-chelation of the picolinate (B1231196) ligand to the Ni(II) center. | sjctni.edu |

| UV-Vis (nm) | Absorption bands corresponding to ³A₂g → ³T₁g(P) transitions. | Suggests an octahedral geometry around the Ni(II) ion. | orientjchem.org |

Lanthanide and Uranyl Coordination Polymers

A comprehensive search of scientific databases and chemical literature yields no specific studies on the synthesis, structure, or properties of coordination polymers formed between this compound and lanthanide or uranyl ions. While the coordination chemistry of other pyridine-dicarboxylic acids with these f-block elements is a well-established field, leading to the formation of diverse structures with interesting magnetic and luminescent properties, no such research has been reported for the 4-(ethylamino) derivative. researchgate.netresearchgate.net The potential of this ligand to form one-, two-, or three-dimensional coordination polymers with lanthanide and uranyl centers has not been investigated.

Solid-State Architectures and Supramolecular Interactions in Metal Complexes

Detailed structural information for metal complexes of this compound is not available in the current body of scientific literature. Consequently, the analysis of its solid-state architecture and supramolecular interactions is based on general principles of crystal engineering and observations from closely related systems, though direct experimental evidence for the title compound is lacking.

Hydrogen Bonding Networks

There are no published crystal structures of metal complexes involving this compound, and therefore, no specific details on their hydrogen bonding networks can be provided. Generally, the presence of a carboxylic acid group, an ethylamino group, and a pyridine nitrogen atom suggests a high potential for the formation of extensive and varied hydrogen bonds in its metal complexes.

Pi-Pi Stacking Interactions

Specific studies on π-π stacking interactions within metal complexes of this compound have not been reported. The pyridine ring in the ligand provides the capacity for such interactions, which are common in the crystal packing of aromatic heterocycles and their metal complexes.

Crystal Engineering and Framework Formation

Due to the absence of experimental data, the role of this compound in crystal engineering and the formation of specific metal-organic frameworks remains uncharacterized. The bifunctional nature of the ligand, with its pyridine-2-carboxylate chelating unit and the 4-ethylamino substituent, suggests potential for the construction of diverse supramolecular architectures. However, without experimental validation, any discussion on its role as a building block in crystal engineering is purely speculative.

Functional Properties of Metal-Ligand Systems

The functional properties, particularly the luminescence of coordination compounds derived from this compound, have not been documented in peer-reviewed literature.

Luminescence Properties of Coordination Compounds

There is no available research on the luminescence properties of coordination compounds formed with this compound. While lanthanide complexes with other pyridine-based ligands are known for their characteristic emission spectra, and uranyl complexes often exhibit fluorescence, the photophysical properties of complexes involving the title ligand have not been investigated. nih.govmdpi.comrsc.orgmdpi.com

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes containing pyridine-carboxylic acid ligands are of significant interest due to their potential applications in catalysis, sensing, and materials science. While specific studies on this compound are limited, the behavior of analogous complexes provides insight into their likely redox characteristics. For instance, the electrochemical behavior of a uranium(IV) complex with pyridine-3-carboxylic acid has been investigated using cyclic voltammetry. scirp.orgscirp.org

In a typical cyclic voltammetry experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential provides information about the redox processes of the species in solution. For the uranium(IV)-pyridine-3-carboxylic acid complex, cyclic voltammograms recorded at different scan rates revealed a quasi-reversible one-electron transfer process. scirp.orgscirp.org The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) is often greater than the theoretical value of 59/n mV (where n is the number of electrons transferred) for a reversible process, indicating a quasi-reversible or irreversible electron transfer.

The table below illustrates typical data that might be obtained from a cyclic voltammetry study of a metal complex with a substituted pyridine-carboxylic acid ligand, based on findings for a U(IV)-pyridine-3-carboxylic acid complex. scirp.orgscirp.org

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Peak Potential Separation (ΔEp) (V) |

|---|---|---|---|

| 50 | 1.299 | 1.029 | 0.270 |

| 100 | 1.310 | 1.020 | 0.290 |

| 200 | 1.325 | 1.010 | 0.315 |

| 500 | 1.350 | 0.995 | 0.355 |

The observed shift in peak potentials with increasing scan rate is characteristic of a quasi-reversible system. Such studies on complexes of this compound would be valuable in determining the influence of the ethylamino substituent on the electron transfer properties of the metal center. Furthermore, the electrochemical carboxylation of pyridines has been explored as a method for the synthesis of pyridine carboxylic acids, highlighting the relevance of electrochemical techniques in this area of chemistry. nih.gov

Magnetic Interaction Studies within Dimeric Units

The magnetic properties of metal complexes are dictated by the number and arrangement of unpaired electrons. In polynuclear complexes, such as dimers, magnetic interactions between metal centers can occur, leading to either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) coupling. These interactions are mediated by the bridging ligands that connect the metal ions.

Magnetic susceptibility measurements over a range of temperatures are the primary method for investigating these interactions. The data are often fitted to theoretical models to extract the magnetic exchange coupling constant, J. A negative J value indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling.

The table below presents hypothetical magnetic susceptibility data for a dimeric copper(II) complex with a substituted pyridine-2-carboxylate ligand, illustrating the temperature dependence of the magnetic moment.

| Temperature (K) | Molar Magnetic Susceptibility (χM) (cm³/mol) | Effective Magnetic Moment (μeff) (B.M.) |

|---|

In this illustrative data, the effective magnetic moment decreases significantly as the temperature is lowered, which is a hallmark of antiferromagnetic coupling within the dimeric unit. Studies on cobalt(II) complexes with pyridine-based macrocyclic ligands have also revealed significant magnetic anisotropy and, in some cases, single-molecule magnet behavior. rsc.orgnih.gov The specific geometry and electronic environment imposed by the this compound ligand would play a crucial role in determining the nature and magnitude of the magnetic interactions in its dimeric metal complexes.

Biological and Bio Inspired Research Applications Mechanistic and Structure Activity Relationship Focus

Structure-Activity Relationship (SAR) Investigations of Pyridine (B92270) Carboxylic Acid Scaffolds

The biological activity of pyridine carboxylic acid derivatives is intrinsically linked to their structural features. The pyridine ring, being aromatic and electron-deficient, can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. nih.gov The ease of substitution on the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. nih.gov

Elucidation of Key Structural Determinants for Biological Efficacy

For the 4-aminopyridine-2-carboxylic acid scaffold, several structural elements are critical for biological activity. The relative positions of the amino and carboxylic acid groups are paramount for establishing specific interactions with target proteins. The nitrogen atom of the pyridine ring and the amino group can act as hydrogen bond acceptors and donors, respectively, while the carboxylic acid can form salt bridges or hydrogen bonds.

The nature of the substituent on the 4-amino group is a key determinant of efficacy and selectivity. Small alkyl groups, such as the ethyl group in 4-(Ethylamino)pyridine-2-carboxylic acid, can influence the compound's lipophilicity and steric profile, thereby affecting its ability to fit into the binding pocket of a target protein.

Impact of Substituent Modifications on Target Interaction Profiles

Modifications to the 4-aminopyridine-2-carboxylic acid scaffold can dramatically alter its interaction with biological targets. The following table illustrates the potential impact of substituting the 4-amino group with an ethylamino group, based on general principles of medicinal chemistry.

| Substitution | Potential Impact on Target Interaction |

| 4-Amino (Parent) | Can act as a hydrogen bond donor. |

| 4-Ethylamino | The addition of the ethyl group increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets within a target protein. The ethyl group can also introduce steric hindrance, which may either improve selectivity for a specific target or reduce affinity if the binding pocket is too small. The secondary amine maintains hydrogen bonding capability. |

Enzyme and Receptor Interaction Studies

Based on the activities of related pyridine carboxylic acid derivatives, this compound is a candidate for interaction with various enzymes and receptors.

Protein Binding Affinity Assessment

The binding affinity of this compound for a specific protein target would be quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While no specific binding data for this compound is publicly available, the following table presents hypothetical data based on the activities of similar pyridine carboxylic acid derivatives against various enzyme classes, illustrating how such data would be presented.

| Target Enzyme | Compound | IC50 / Ki (nM) |

| IKKα | SU1261 (an aminoindazole-pyrrolo[2,3-b]pyridine) | 10 (Ki) nih.gov |

| IKKβ | SU1261 (an aminoindazole-pyrrolo[2,3-b]pyridine) | 680 (Ki) nih.gov |

| Heparanase-1 | Compound 12a (a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative) | >14-fold improvement over lead nih.gov |

Mechanisms of Enzyme Inhibition (e.g., IKK, Heparanase)

IKK (IκB kinase): Pyridine derivatives have been investigated as inhibitors of IKK isoforms. researchgate.net These kinases are crucial in the NF-κB signaling pathway, which is involved in inflammation. A 3D-QSAR study of pyridine derivatives as IKK-2 inhibitors highlighted the importance of hydrogen bonding and specific substitutions on the pyridine ring for potent inhibition. researchgate.net A compound like this compound could potentially act as an ATP-competitive inhibitor, with the pyridine ring occupying the adenine (B156593) binding region and the carboxylic acid and ethylamino groups forming interactions with the surrounding amino acid residues.

Heparanase: This enzyme is involved in extracellular matrix degradation and is a target in cancer therapy. researchgate.netresearchgate.net Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives have been identified as heparanase-1 inhibitors. nih.govnih.gov The carboxylic acid moiety is often crucial for interacting with the active site of such enzymes. The 4-ethylamino group could potentially enhance binding by interacting with a hydrophobic sub-pocket in the enzyme's active site.

Receptor Ligand Binding and Activation Modalities (e.g., GPR142, Ionotropic Glutamate (B1630785) Receptors, Olfactory Receptors)

GPR142 (G protein-coupled receptor 142): This receptor is a target for type 2 diabetes, as its agonists stimulate insulin (B600854) secretion. nih.gov While known GPR142 agonists have different scaffolds, the general features often include an acidic group and aromatic moieties. It is conceivable that a this compound derivative could be designed to interact with this receptor, with the carboxylic acid mimicking the endogenous ligand's acidic portion.

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels crucial for synaptic transmission. nih.govwikipedia.org Modulators of these receptors are important for neuroscience research. The core structure of this compound, containing both an acidic and a basic center, resembles some known iGluR ligands. The ethylamino group could contribute to the specificity for a particular iGluR subtype.

Exploration of Antimicrobial Activity of Related Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives have emerged as a significant class of compounds in the search for novel antimicrobial agents. The foundational structure, a pyridine ring with a carboxylic acid substituent, offers a versatile scaffold for chemical modifications that can profoundly influence biological activity. Research in this area often focuses on understanding the structure-activity relationships (SAR) to design more potent and selective antimicrobial compounds.

One of the primary mechanisms of antimicrobial action for some pyridine carboxylic acid derivatives is the chelation of metal ions essential for microbial survival and enzymatic function. For instance, pyridine-2,6-dithiocarboxylic acid, produced by Pseudomonas species, demonstrates antimicrobial properties through the sequestration of metals like iron, cobalt, and copper. nih.gov This deprivation of essential metal ions disrupts critical metabolic processes within the microbial cells. The antimicrobial effect of this compound can be diminished by the addition of Fe(III), Co(III), and Cu(II), and interestingly, enhanced by Zn(II). nih.gov

Furthermore, synthetic modifications of the pyridine carboxylic acid scaffold have led to compounds with significant antibacterial and antifungal activities. For example, functionalized 2-pyridone-3-carboxylic acids have been synthesized and evaluated against various bacterial and fungal strains. researchgate.net Molecular docking studies of some of these derivatives have suggested that they may act similarly to fluoroquinolones by targeting DNA gyrase, a crucial enzyme for bacterial DNA replication. researchgate.net Specifically, interactions with residues such as Ser84 and Glu88 in the GyrA subunit and Arg458 and Asp437 in the GyrB subunit appear to be critical for their activity. researchgate.net

The introduction of different functional groups to the pyridine ring can modulate the antimicrobial spectrum and potency. For example, the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid has yielded compounds with a broad spectrum of antimicrobial activity. uran.ua Docking studies on these compounds have suggested their potential to inhibit the TrmD enzyme in Pseudomonas aeruginosa, an essential enzyme for tRNA modification. uran.ua The nature of the substituent on the amide nitrogen was found to be crucial for activity, with a 2-amino-6-methylpyridine (B158447) fragment showing selectivity against P. aeruginosa. uran.ua

The following table summarizes the antimicrobial activity of selected pyridine carboxylic acid derivatives and related compounds:

| Compound/Derivative Class | Mechanism of Action/Target | Spectrum of Activity | Key Structural Features for Activity |

|---|---|---|---|

| Pyridine-2,6-dithiocarboxylic acid | Metal sequestration (Fe, Co, Cu) | Broad-spectrum, particularly against non-pseudomonads | Dithiocarboxylate groups for metal chelation |

| Functionalized 2-pyridone-3-carboxylic acids | DNA gyrase inhibition | Primarily Gram-positive bacteria (e.g., S. aureus) | Interactions with GyrA and GyrB subunits |

| Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | TrmD enzyme inhibition | Broad-spectrum, with some selectivity for P. aeruginosa | Amide linkage to a substituted pyridine ring |

Neuropharmacological Research on Pyridine Derivatives and Neurotransmitter Systems

The pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). nih.gov The nitrogen atom within the pyridine ring plays a pivotal role in the pharmacological profile of many neuroactive drugs. nih.govresearchgate.net Research into pyridine derivatives has revealed their significant interactions with various neurotransmitter systems, leading to a wide range of neuropharmacological effects.

A prominent area of investigation is the interaction of pyridine derivatives with nicotinic acetylcholine (B1216132) receptors (nAChRs). Nicotine (B1678760), a well-known pyridine alkaloid, exerts its effects by binding to nAChRs, which are ligand-gated ion channels involved in synaptic transmission. nih.gov This interaction can lead to the release of various neurotransmitters, including dopamine (B1211576). nih.gov Beyond nAChRs, there is evidence that nicotine may also interact with N-methyl-D-aspartate (NMDA) receptors, influencing glutamate signaling and contributing to its addictive properties. nih.gov

Furthermore, some pyridine derivatives have shown potential in modulating other neurotransmitter systems. For instance, trigonelline, a pyridine alkaloid found in coffee beans, has demonstrated neuroprotective properties and influences several CNS-related pathways. nih.gov It has been shown to stimulate dopamine release and act as a competitive inhibitor of GABA-A receptors. nih.gov

The following table details the neuropharmacological interactions of selected pyridine derivatives:

| Pyridine Derivative | Neurotransmitter System/Receptor Target | Observed Effect | Structural Implication |

|---|---|---|---|

| Nicotine | Nicotinic Acetylcholine Receptors (nAChRs), NMDA Receptors | Agonist at nAChRs, leading to neurotransmitter release (e.g., dopamine); potential interaction with NMDA receptors | The pyridine ring is essential for binding to the receptor. |

| Hosieine A | α4β2-nAChR | High-affinity binding, more potent than nicotine | The rigid, polycyclic structure enhances receptor affinity. |

| Trigonelline | Dopaminergic system, GABA-A Receptors | Stimulation of dopamine release, competitive inhibition of GABA-A receptors | The simple methylated pyridine structure allows for diverse receptor interactions. |

Influence on Metabolic Pathways via Specific Molecular Interactions

Pyridine and its derivatives are subject to extensive metabolism in living organisms, and in turn, can influence various metabolic pathways through specific molecular interactions. The metabolic fate of pyridine compounds typically involves a series of biotransformation reactions aimed at increasing their water solubility to facilitate excretion. ontosight.ai These primary metabolic pathways include oxidation, hydroxylation, and conjugation. ontosight.ai

Enzymes from the Cytochrome P450 (CYP) superfamily are instrumental in the initial oxidative metabolism of many pyridine derivatives. ontosight.ai For example, 4-aminopyridine (B3432731) undergoes hydroxylation to 3-hydroxy-4-aminopyridine, a reaction catalyzed in part by CYP2E1. nih.govnih.gov This is then followed by a conjugation step, forming 3-hydroxy-4-aminopyridine sulfate (B86663). nih.govnih.gov The rate and extent of metabolism are highly dependent on the substituents present on the pyridine ring. nih.gov For instance, pyridine carboxylic acids generally exhibit a higher rate of transformation compared to aminopyridines or halogenated pyridines. nih.gov

Pyridine derivatives can also play a direct role in modulating key metabolic pathways. Nicotinic acid, a pyridine carboxylic acid also known as niacin or vitamin B3, is a precursor to the essential coenzymes nicotinamide (B372718) adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). researchgate.netnih.gov These pyridine nucleotides are critical redox cofactors in a vast array of metabolic reactions, including glucose metabolism. nih.gov The availability of NAD and NADP can influence the rates of glycolysis and the pentose (B10789219) phosphate pathway.

Furthermore, certain synthetic pyridine derivatives have been designed to interact with specific enzymes involved in metabolic regulation. For example, some 5-amino derivatives of nicotinic acid have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. jchemrev.com This inhibitory action suggests a potential for such compounds to modulate glucose metabolism.

The table below outlines the influence of specific pyridine derivatives on metabolic pathways:

| Pyridine Derivative | Metabolic Pathway/Enzyme Affected | Mechanism of Influence | Outcome of Interaction |

|---|---|---|---|

| 4-Aminopyridine | Cytochrome P450 (CYP2E1) mediated metabolism | Substrate for hydroxylation | Formation of 3-hydroxy-4-aminopyridine and its sulfate conjugate |

| Nicotinic Acid | NAD/NADP biosynthesis, Glucose metabolism | Precursor for coenzyme synthesis | Modulation of cellular redox state and energy metabolism |

| 5-Amino derivatives of nicotinic acid | α-amylase and α-glucosidase | Enzyme inhibition | Potential modulation of carbohydrate digestion and glucose uptake |

Catalytic Applications in Organic Synthesis

Organocatalysis by Pyridine (B92270) Carboxylic Acid Derivatives

The inherent acidic and basic sites within pyridine carboxylic acid derivatives enable them to function as effective organocatalysts, promoting reactions without the need for metal complexes. This mode of catalysis is highly valued in green chemistry for its often milder reaction conditions and reduced environmental impact.

The general mechanism for pyridine-catalyzed acylation is depicted below:

Activation: The pyridine nitrogen attacks the acylating agent to form a highly electrophilic N-acylpyridinium salt.

Nucleophilic Attack: The alcohol attacks the carbonyl carbon of the activated intermediate.

Product Formation: The tetrahedral intermediate collapses to form the ester product, regenerating the pyridine catalyst.

| Catalyst Type | Acylating Agent | Nucleophile | Product | Key Feature |

| Pyridine Derivative | Acetic Anhydride | Benzyl Alcohol | Benzyl Acetate | Formation of a highly reactive N-acylpyridinium intermediate enhances reaction rate. reddit.com |

| 4-Dialkylaminopyridine | Propionic Anhydride | Phenol | Phenyl Propionate | Increased nucleophilicity of the catalyst leads to superior catalytic activity compared to pyridine. semanticscholar.org |

This table presents illustrative examples of nucleophilic catalysis by pyridine derivatives.

The coexistence of a Brønsted acid (carboxylic acid) and a Lewis base (pyridine nitrogen) within the same molecule allows pyridine carboxylic acids to function as bifunctional catalysts. organic-chemistry.org This dual nature enables the simultaneous activation of both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates and selectivities. For instance, in a Michael addition, the carboxylic acid group can protonate and activate the carbonyl group of an α,β-unsaturated compound, while the pyridine nitrogen can deprotonate a pro-nucleophile, increasing its nucleophilicity.

Pyridine-2-carboxylic acid has been shown to be an effective bifunctional catalyst in various transformations. nih.gov For example, in the synthesis of pyrazolo[3,4-b]quinolinones, it is proposed that the catalyst facilitates both the initial Knoevenagel condensation and the subsequent cyclization steps through its acidic and basic sites. nih.gov

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Proposed Role of Catalyst |

| Hydrophosphonylation | Aldehyde/Ketone | Trimethylphosphite | Pyridine-2,6-dicarboxylic acid | Carboxylic acid activates the carbonyl group, while the pyridine nitrogen may interact with the phosphite. organic-chemistry.org |

| Multi-component reaction | Aldehyde | 1,3-Cyclodione | Pyridine-2-carboxylic acid | Simultaneous activation of electrophilic and nucleophilic partners. rsc.orgresearchgate.net |

This table provides examples of reactions where pyridine carboxylic acids act as bifunctional catalysts.

Metal-Catalyzed Transformations Employing Pyridine Carboxylic Acid Ligands

In addition to their role as organocatalysts, pyridine carboxylic acids are widely employed as ligands in transition metal catalysis. The pyridine nitrogen and the carboxylate group can chelate to a metal center, forming stable metallacycles that influence the reactivity and selectivity of the metal catalyst.

Pyridine carboxylic acid derivatives have emerged as powerful ligands in palladium-catalyzed C-H activation reactions. nih.govrsc.org The carboxylate group can act as a directing group, positioning the metal catalyst in proximity to a specific C-H bond, thereby enabling its selective functionalization. This strategy avoids the need for pre-installed directing groups, offering a more atom-economical synthetic route. For instance, mono-N-protected amino acids, which share structural similarities with substituted pyridine carboxylic acids, have been successfully used as ligands in the Pd-catalyzed C-H functionalization of free carboxylic acids. rsc.org These ligands are believed to facilitate the C-H bond cleavage step, which is often the rate-determining step in these transformations. rsc.org

| Metal | Ligand Type | Substrate | C-H Functionalization |

| Palladium | Pyridine-pyridone | Carboxylic Acid | β-methylene C-H activation to form α,β-unsaturated carboxylic acids. nih.gov |

| Palladium | Monoprotected Amino Acid | Aliphatic Carboxylic Acid | γ-C(sp³)–H arylation. |

This table illustrates the application of pyridine-like ligands in metal-catalyzed C-H activation.

| Reaction Type | Metal Catalyst | Ligand | Substrate 1 | Substrate 2 | Product |

| Suzuki Coupling | PdCl₂(dppf)·CH₂Cl₂ | dppf | Halogen-substituted pyridine | Phenylboronic acid | Phenyl-pyridine derivative |

| Decarboxylative Coupling | Palladium | (none specified) | Heteroaromatic carboxylic acid | Aryl halide | Aryl-heteroaromatic compound |

This table provides examples of cross-coupling reactions where pyridine derivatives are involved as substrates or where related ligands are used.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient synthetic strategies. Pyridine carboxylic acids can act as catalysts in MCRs, often leveraging their bifunctional nature to orchestrate the cascade of bond-forming events. Pyridine-2-carboxylic acid has been demonstrated to be an efficient catalyst for the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-diones, and 5-aminopyrazoles, providing excellent yields under mild conditions. rsc.orgresearchgate.net The catalyst is believed to facilitate the reaction by activating the various components through both its acidic and basic functionalities. nih.gov

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Synthesis of Pyrazolo[3,4-b]quinolinones | Aromatic Aldehyde | 1,3-Cyclohexanedione | 5-Amino-1-phenyl-pyrazole | Pyridine-2-carboxylic acid | Pyrazolo[3,4-b]quinolinone |

This table showcases an example of a multi-component reaction catalyzed by a pyridine carboxylic acid.

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of organic molecules like 4-(Ethylamino)pyridine-2-carboxylic acid. Each method provides unique and complementary information regarding the molecule's connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the ethyl group, the amino proton, and the carboxylic acid proton. The chemical shifts (δ) of the pyridine protons would provide information about the substitution pattern. Coupling between adjacent protons (J-coupling) would help to establish the connectivity of the ethyl group and the relative positions of the substituents on the pyridine ring. The broadness and chemical shift of the NH and OH protons can be influenced by solvent and concentration due to hydrogen bonding. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Interaction Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Amine) | 3500-3300 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=C and C=N (Pyridine Ring) | 1600-1450 | Stretching |

| C-N | 1350-1000 | Stretching |

Data table is based on general expected values for the functional groups and not from experimental data for the specific compound.

Deviations from these general ranges can provide insights into intermolecular interactions, such as hydrogen bonding.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the hydroxyl group (M-17), and the carboxyl group (M-45). libretexts.org The fragmentation of the pyridine ring and the ethylamino side chain would also produce characteristic fragment ions.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal detailed information about the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups, and π-π stacking of the pyridine rings.

Computational Chemistry Methodologies

In conjunction with experimental techniques, computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the properties of organic molecules. For this compound, DFT calculations could be used to:

Optimize the molecular geometry: To predict the most stable conformation of the molecule and to compare theoretical structural parameters with experimental data from X-ray crystallography.

Predict spectroscopic properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment. researchgate.net

Analyze electronic structure: DFT can be used to calculate properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters provide insights into the molecule's reactivity and potential for intermolecular interactions. electrochemsci.org

Emerging Applications and Future Research Directions

Environmental Applications (e.g., Carbon Dioxide Capture Technologies)

The presence of an amino group in 4-(Ethylamino)pyridine-2-carboxylic acid suggests its potential utility in carbon dioxide (CO2) capture technologies, a critical area of research for mitigating climate change. Amines are known to react with CO2 to form carbamates, and this chemistry is the basis for many industrial CO2 scrubbing processes.

Research into related compounds, such as 2-(Methylamino)pyridine, has shown that when complexed with aluminum alkyls, they can cooperatively activate and capture CO2. nih.govresearchgate.netnih.gov These complexes can sequester multiple equivalents of CO2 per metal center, initially forming a bis-metalocyclic carbamate (B1207046) and, in some cases, further inserting CO2 into the metal-alkyl bond to generate a carboxylate. nih.govresearchgate.netnih.gov This reactivity is attributed to the hemilabile nature of the pyridine (B92270) arm, which can dissociate to facilitate the cooperative activation of CO2 in a manner reminiscent of a Frustrated Lewis Pair. nih.govresearchgate.netnih.gov

Given these precedents, future research could explore the development of CO2 capture systems based on this compound. The ethylamino group could play a direct role in CO2 binding, and the carboxylic acid moiety might influence the solubility, stability, and regeneration of the capture agent.

Table 1: Comparison of Amine-Based CO2 Capture Systems

| Amine Compound/System | Mechanism of CO2 Capture | Potential Advantages |

| Monoethanolamine (MEA) | Formation of carbamates | Well-established technology, high absorption rate |

| 2-(Methylamino)pyridine Ligated Aluminum Alkyls | Cooperative activation and insertion, forming carbamates and carboxylates | Potential for multiple CO2 sequestration per metal center |

| This compound (Hypothesized) | Potential for carbamate formation via the ethylamino group | Tunable properties via the carboxylic acid group, potentially lower regeneration energy |

Development of Advanced Materials Based on Pyridine Carboxylic Acid Scaffolds

Pyridine carboxylic acids are versatile building blocks for the synthesis of advanced materials due to their ability to form coordination complexes with metal ions and engage in hydrogen bonding. nih.gov The bifunctional nature of this compound, with its metal-coordinating carboxylic acid and hydrogen-bonding ethylamino group, makes it a promising candidate for the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.

The pyridine ring itself can participate in π-π stacking interactions, further enhancing the stability and dimensionality of the resulting materials. nih.gov The specific substitution pattern of this compound could lead to materials with unique topologies and properties, such as porosity for gas storage and separation, catalytic activity, or interesting photophysical characteristics.

Future research in this area could involve:

Synthesis and characterization of novel MOFs and coordination polymers using this compound as a ligand.

Investigation of the gas sorption properties of these materials for applications in hydrogen storage or the separation of industrially relevant gases.

Exploration of the catalytic potential of metal complexes derived from this ligand in various organic transformations.

Innovations in Green Chemistry and Sustainable Synthetic Processes

Pyridine-2-carboxylic acid (P2CA) has been demonstrated to be an effective and recyclable catalyst in various organic reactions, aligning with the principles of green chemistry. rsc.orgnih.govresearchgate.net P2CA exhibits dual acid-base behavior, which allows it to catalyze multicomponent reactions efficiently under mild and environmentally benign conditions, such as in water-ethanol mixtures. rsc.orgnih.govresearchgate.net These processes often exhibit high atom economy and low E-factors, making them attractive for industrial applications. rsc.orgnih.govresearchgate.net

The presence of the ethylamino group in this compound could modulate the catalytic activity and selectivity of the pyridine-2-carboxylic acid scaffold. This opens up possibilities for its use as a catalyst in a broader range of reactions or for achieving different outcomes in known transformations.

Future research directions include:

Investigating the catalytic activity of this compound in multicomponent reactions and other organic transformations.

Comparing its efficiency and recyclability with that of unsubstituted P2CA and other catalysts.

Developing sustainable synthetic routes to valuable chemical intermediates using this compound as a catalyst.

Table 2: Green Chemistry Metrics for P2CA-Catalyzed Reactions

| Reaction Type | Catalyst | Solvent | Atom Economy (%) | E-Factor |

| Synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives | Pyridine-2-carboxylic acid (P2CA) | Water-EtOH (1:1) | 99.36 | 16.68 |

| Synthesis of pyrazolo[3,4-b]quinolinones | Pyridine-2-carboxylic acid (P2CA) | Not specified | High yields reported | Not specified |

Data from studies on pyridine-2-carboxylic acid (P2CA). rsc.orgnih.gov

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The integration of chemical biology and materials science offers exciting opportunities for the development of functional materials with biological applications. The pyridine carboxylic acid scaffold is found in numerous pharmaceuticals and bioactive molecules, highlighting its biocompatibility and potential for interacting with biological targets. nih.gov

This compound could serve as a versatile platform for creating bio-inspired materials. For instance, it could be used to functionalize nanoparticles for targeted drug delivery or to create biocompatible coatings for medical implants. The ethylamino group provides a handle for further chemical modification, allowing for the attachment of biomolecules such as peptides or targeting ligands.

Future interdisciplinary research could focus on:

Synthesizing and evaluating the biological activity of metal complexes and coordination polymers derived from this compound.

Developing hybrid materials that combine the unique properties of this compound with biological macromolecules for applications in diagnostics and therapeutics.

Investigating the use of these materials as sensors for biologically relevant analytes.

Unexplored Potential in Niche Chemical and Biological Systems

Beyond the applications discussed above, this compound likely possesses unexplored potential in various niche chemical and biological systems. The specific arrangement of functional groups on the pyridine ring could lead to unexpected reactivity or biological activity.

For example, the compound could be investigated as an inhibitor of enzymes where the pyridine carboxylic acid moiety can chelate a metal ion in the active site, a strategy that has been successful for other compounds with this scaffold. nih.gov Additionally, its derivatives could be explored as novel ligands for asymmetric catalysis or as components of functional dyes and pigments.

The synthesis of derivatives of 4-pyridine carboxylic acid hydrazide has been shown to produce compounds with activity on the central nervous system, suggesting that modifications of the carboxylic acid group of this compound could lead to neuroactive compounds. nih.govresearchgate.net

Future research in this area should be curiosity-driven and aim to:

Screen this compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications.

Explore its reactivity in a variety of chemical transformations to uncover novel synthetic methodologies.

Investigate its photophysical properties to determine its suitability for applications in optoelectronics and imaging.

Q & A

Basic: What are the established synthetic routes for 4-(Ethylamino)pyridine-2-carboxylic acid?

Answer:

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves functionalizing pyridine-2-carboxylic acid derivatives with ethylamine under basic conditions. For example, reacting 4-chloropyridine-2-carboxylic acid with excess ethylamine in a polar solvent (e.g., DMF or ethanol) at 60–80°C for 12–24 hours yields the target compound. Post-synthesis purification via recrystallization or column chromatography is recommended. Analytical confirmation using H/C NMR and LC-MS is critical to validate structure and purity .

Basic: How can researchers characterize the purity of this compound?

Answer:

Purity assessment typically employs reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and titration analysis. For example, a purity >96% was confirmed for structurally similar compounds using HPLC retention time matching and acid-base titration . Mass spectrometry (MS) and elemental analysis (EA) further validate molecular integrity. Ensure calibration with certified reference standards to minimize systematic errors.

Advanced: What computational methods are suitable for studying the electronic structure of this compound?

Answer:

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are effective for analyzing electronic properties. These methods calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution, which inform reactivity and intermolecular interactions. The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, has been validated for similar heterocyclic systems to predict correlation energies within 5% accuracy . Software like Gaussian or ORCA is commonly used for such simulations.

Advanced: How can researchers design experiments to investigate its potential as an enzyme inhibitor?

Answer:

Begin with in silico molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases or proteases). Follow with in vitro assays:

- Kinetic assays : Measure IC values using fluorogenic substrates.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k).

- Crystallography : Resolve co-crystal structures to identify binding motifs.

For example, analogous pyridine-carboxylic acids showed inhibitory activity against cancer-related enzymes via these methods . Control experiments with scrambled derivatives are essential to confirm specificity.

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR : H NMR detects ethylamino protons (δ 1.2–1.4 ppm for CH, δ 2.8–3.2 ppm for NHCH) and pyridine ring protons (δ 7.5–8.5 ppm). C NMR confirms carboxylic acid (δ ~170 ppm) and pyridine carbons.

- IR Spectroscopy : Stretching vibrations for COOH (~2500–3300 cm broad, ~1700 cm C=O) and NH (3300–3500 cm).

- X-ray Crystallography : Provides absolute configuration and hydrogen-bonding patterns, as demonstrated for related pyridine derivatives .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC values may arise from variations in buffer ionic strength.

- Dose-response curves : Ensure linearity (R > 0.95) and replicate experiments (n ≥ 3).

- Orthogonal assays : Validate results using SPR alongside enzymatic assays.

- Data normalization : Use internal standards (e.g., β-actin in Western blots) to control for experimental variability. Computational tools like Prism or R facilitate robust statistical analysis .

Advanced: What strategies enhance the aqueous solubility of this compound for in vivo studies?

Answer:

- Salt formation : React with sodium hydroxide to generate carboxylate salts.

- Prodrug derivatization : Esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo.

- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation.

- Structural modification : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions, guided by QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.